molecular formula C20H33ClN2O4 B12742182 Carbamic acid, (3-(heptyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride CAS No. 112923-01-0

Carbamic acid, (3-(heptyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride

Cat. No.: B12742182
CAS No.: 112923-01-0
M. Wt: 400.9 g/mol
InChI Key: AYKSWVHAHJKSQB-UHFFFAOYSA-N
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Description

Carbamic acid, (3-(heptyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride is a complex organic compound with the molecular formula C20H32N2O4·HCl . This compound is characterized by the presence of a carbamate group, a heptyloxyphenyl group, and a morpholinoethyl ester group. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (3-(heptyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride typically involves the reaction of 3-(heptyloxy)phenyl isocyanate with 2-(morpholino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to maintain product quality and consistency. The final product is often subjected to rigorous quality control tests to ensure its purity and suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-(heptyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted carbamates .

Scientific Research Applications

Carbamic acid, (3-(heptyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of carbamic acid, (3-(heptyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, (3-(heptyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride is unique due to the presence of the heptyloxyphenyl and morpholinoethyl ester groups, which confer distinct chemical and biological properties. These groups enhance the compound’s solubility, stability, and reactivity, making it suitable for a wide range of applications .

Properties

CAS No.

112923-01-0

Molecular Formula

C20H33ClN2O4

Molecular Weight

400.9 g/mol

IUPAC Name

2-morpholin-4-ylethyl N-(3-heptoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C20H32N2O4.ClH/c1-2-3-4-5-6-13-25-19-9-7-8-18(17-19)21-20(23)26-16-12-22-10-14-24-15-11-22;/h7-9,17H,2-6,10-16H2,1H3,(H,21,23);1H

InChI Key

AYKSWVHAHJKSQB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCOCC2.Cl

Origin of Product

United States

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